![molecular formula C10H10N4S B7758428 1-[(1H-indol-3-yl)methylene]thiosemicarbazide](/img/structure/B7758428.png)
1-[(1H-indol-3-yl)methylene]thiosemicarbazide
Overview
Description
1-[(1H-indol-3-yl)methylene]thiosemicarbazide is a useful research compound. Its molecular formula is C10H10N4S and its molecular weight is 218.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(1H-indol-3-yl)methylene]thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1H-indol-3-yl)methylene]thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications:
- Certain synthesized compounds, including derivatives of 1-[(1H-indol-3-yl)methylene]thiosemicarbazide, exhibit promising antimicrobial and antifungal activities. For instance, compounds like 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been shown to have significant antifungal and antibacterial properties (Gomha & Riyadh, 2011).
- Metal complexes of thiosemicarbazone ligands, which are related to 1-[(1H-indol-3-yl)methylene]thiosemicarbazide, have been synthesized and found to enhance antimicrobial activity upon coordination (Ibrahim, Farh, & Mayer, 2018).
Potential Anticancer Applications:
- Thiosemicarbazone ligands and their metal complexes have been explored for potential anticancer applications. Studies have investigated the synthesis, characterization, and anticancer evaluation of such complexes, indicating varying degrees of anticancer potency and DNA-binding capabilities (Mbugua et al., 2020).
Synthetic Applications in Organic Chemistry:
- Derivatives of thiosemicarbazide, including 1-acyl-4-methyl-thiosemicarbazides, have been synthesized and are considered promising for use in synthetic organic chemistry, particularly in the production of heterocyclic compounds. Their physicochemical properties and structures have been extensively studied (Hryhorka, Fizer, Fizer, & Slivka, 2021).
properties
IUPAC Name |
[(Z)-1H-indol-3-ylmethylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVCYGQNDYSCH-MLPAPPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z,N'Z)-N'-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid | |
CAS RN |
6868-28-6 | |
Record name | NSC76235 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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